molecular formula C11H12O3 B3332627 2,2-dimethyl-2H-chromene-5,7-diol CAS No. 91142-92-6

2,2-dimethyl-2H-chromene-5,7-diol

Cat. No. B3332627
CAS RN: 91142-92-6
M. Wt: 192.21 g/mol
InChI Key: YYXCJULMDCUPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-2H-chromene-5,7-diol is a 1-benzopyran . It is a derivative of 2,2-dimethyl-2H-chromene .


Synthesis Analysis

Four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized, and characterized by spectroscopic analysis . These derivatives were developed as potential antifungal agents .


Molecular Structure Analysis

The molecular formula of 2,2-dimethyl-2H-chromene-5,7-diol is C11H12O3 . Its molecular weight is 192.21 .


Physical And Chemical Properties Analysis

The boiling point of 2,2-dimethyl-2H-chromene-5,7-diol is predicted to be 385.3±37.0 °C . Its density is predicted to be 1.233±0.06 g/cm3 . The pKa value is predicted to be 9.34±0.40 .

Future Directions

The research on 2,2-dimethyl-2H-chromene-5,7-diol and its derivatives will provide a theoretical basis for their future application as botanical fungicides in agriculture . The derivatives have shown promising antifungal activity and low cytotoxicity, indicating their potential for further development .

properties

IUPAC Name

2,2-dimethylchromene-5,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)4-3-8-9(13)5-7(12)6-10(8)14-11/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCJULMDCUPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2H-chromene-5,7-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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